molecular formula C7H8N2 B1498257 2,4-Dimethyl-1H-pyrrole-3-carbonitrile CAS No. 26187-28-0

2,4-Dimethyl-1H-pyrrole-3-carbonitrile

Cat. No.: B1498257
CAS No.: 26187-28-0
M. Wt: 120.15 g/mol
InChI Key: KPKAHQLZSNDNLV-UHFFFAOYSA-N
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Description

2,4-Dimethyl-1H-pyrrole-3-carbonitrile is a heterocyclic aromatic organic compound characterized by a pyrrole ring substituted with methyl groups at the 2 and 4 positions and a cyano group at the 3 position. This compound is part of the pyrrole family, which are known for their diverse biological and chemical properties.

Synthetic Routes and Reaction Conditions:

  • From Pyrrole Derivatives: One common synthetic route involves the reaction of 2,4-dimethylpyrrole with cyanogen bromide (CNBr) under acidic conditions.

  • From 2,4-Dimethylpyrrole-3-carboxylic Acid: Another method involves the conversion of 2,4-dimethylpyrrole-3-carboxylic acid to its corresponding nitrile using dehydration agents like thionyl chloride (SOCl₂).

Industrial Production Methods: In industrial settings, the compound is typically synthesized through large-scale reactions involving pyrrole derivatives and cyanating agents. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or amides.

  • Reduction: Reduction reactions can convert the cyano group to an amine, resulting in 2,4-dimethyl-1H-pyrrole-3-amine.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) under acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation over a palladium catalyst.

  • Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

  • Oxidation: 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid.

  • Reduction: 2,4-Dimethyl-1H-pyrrole-3-amine.

  • Substitution: Various substituted pyrroles depending on the nucleophile used.

Scientific Research Applications

2,4-Dimethyl-1H-pyrrole-3-carbonitrile has found applications in various fields:

  • Chemistry: It serves as a building block in the synthesis of more complex heterocyclic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes or receptors.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,4-Dimethyl-1H-pyrrole-3-carbonitrile exerts its effects depends on its molecular targets and pathways. For example, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membranes. In anticancer research, it might interfere with specific signaling pathways involved in cell proliferation.

Comparison with Similar Compounds

  • 2,4-Dimethylpyrrole

  • 1H-pyrrole-3-carboxylic acid

  • 1H-pyrrole-3-carbonitrile

Properties

IUPAC Name

2,4-dimethyl-1H-pyrrole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2/c1-5-4-9-6(2)7(5)3-8/h4,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPKAHQLZSNDNLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=C1C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30660333
Record name 2,4-Dimethyl-1H-pyrrole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26187-28-0
Record name 2,4-Dimethyl-1H-pyrrole-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26187-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dimethyl-1H-pyrrole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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